Vanadic acid

Description

Properties

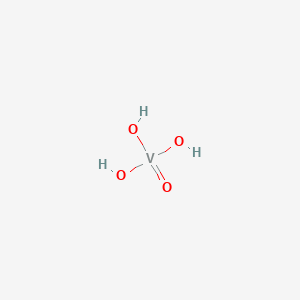

Molecular Formula |

H3O4V |

|---|---|

Molecular Weight |

117.963 g/mol |

IUPAC Name |

trihydroxy(oxo)vanadium |

InChI |

InChI=1S/3H2O.O.V/h3*1H2;;/q;;;;+3/p-3 |

InChI Key |

WQEVDHBJGNOKKO-UHFFFAOYSA-K |

SMILES |

O[V](=O)(O)O |

Canonical SMILES |

O[V](=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

what are the properties of vanadic acid

An In-depth Technical Guide to the Properties of Vanadic Acid for Researchers and Drug Development Professionals

This compound refers not to a single, stable compound but to a range of vanadium(V) oxoacids that exist in equilibrium in aqueous solutions. The specific form is highly dependent on pH and concentration, a characteristic that underpins its complex and versatile chemistry. While the simplest formula is often written as orthothis compound (H₃VO₄), it readily undergoes condensation reactions to form more complex polyoxovanadates, such as decathis compound (H₆V₁₀O₂₈).

This complexity is central to its biological activity. Vanadate, the conjugate base of this compound, is a structural and electronic analog of phosphate.[1][2][3] This similarity allows it to act as a potent inhibitor of a wide array of phosphate-metabolizing enzymes, including protein tyrosine phosphatases (PTPs) and ATPases.[4][5] This inhibitory action is the foundation for the insulin-mimetic, anti-diabetic, and potential anti-cancer properties of vanadium compounds, making this compound and its derivatives subjects of intense research in medicinal chemistry and drug development.[6][7][8][9]

Chemical and Physical Properties

The fundamental properties of the two most commonly discussed forms of this compound, the theoretical orthothis compound and the stable polyoxometalate decathis compound, are summarized below.

Table 1: Physicochemical Properties of Orthothis compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | H₃VO₄ | [10][11] |

| IUPAC Name | trihydroxy(oxo)vanadium | [10] |

| Molecular Weight | 117.963 g/mol | [5][10] |

| Canonical SMILES | O--INVALID-LINK--(O)O | [10][11] |

| InChI Key | WQEVDHBJGNOKKO-UHFFFAOYSA-K | [10] |

| Structure | Tetrahedral | [1] |

| Conjugate Base | Dihydrogenvanadate (H₂VO₄⁻) |[10] |

Table 2: Physicochemical Properties of Decathis compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | H₆V₁₀O₂₈ | [7] |

| Common Name | Decathis compound | [7] |

| Structure | Cage-like arrangement of ten edge-sharing VO₆ octahedra | [7] |

| Symmetry | D₂h | [7] |

| Vanadium Oxidation State | +5 | [7] |

| Typical pH Range | ~2 to 6 | [7][12] |

| Conjugate Base | Decavanadate ([V₁₀O₂₈]⁶⁻) and its protonated forms |[7] |

Aqueous Speciation: A pH-Dependent Equilibrium

The identity of vanadium(V) species in solution is critically dependent on pH. The protonation of the tetrahedral orthovanadate ion [VO₄]³⁻ leads to a series of condensation reactions, forming various isopolyvanadates. This dynamic equilibrium is a key feature of this compound chemistry.[5][13] At very low concentrations, this compound (H₃VO₄) exists, but protonation of its conjugate base [H₂VO₄]⁻ preferentially yields the octahedral dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺.[12]

Table 3: Predominant Vanadium(V) Species in Aqueous Solution as a Function of pH

| pH Range | Predominant Species | Color of Solution | Reference |

|---|---|---|---|

| > 13 | [VO₄]³⁻ (Orthovanadate) | Colorless | [13] |

| 9 - 12 | [V₂O₇]⁴⁻, [HV₂O₇]³⁻ (Pyrovanadates) & [V₃O₉]³⁻, [V₄O₁₂]⁴⁻ (Metavanadates) | Colorless to Pale Yellow | [13] |

| 2 - 6 | [V₁₀O₂₈]⁶⁻ and protonated forms (e.g., [H₂V₁₀O₂₈]⁴⁻) | Orange to Yellow | [7][12][13] |

| < 2 | [VO₂(H₂O)₄]⁺ (Dioxovanadium(V) cation) | Pale Yellow |[12][13] |

Caption: pH-dependent speciation of vanadate in aqueous solution.

Biochemical Activity and Modulation of Signaling Pathways

Vanadate's role as a phosphate analog is the cornerstone of its biological effects. By mimicking the trigonal bipyramidal transition state of phosphoryl transfer reactions, it potently inhibits protein tyrosine phosphatases (PTPs), such as PTP1B, which are critical negative regulators of insulin signaling.[1][6] This inhibition leads to the sustained phosphorylation of key signaling proteins, resulting in insulin-mimetic effects like enhanced glucose uptake.[6]

Furthermore, vanadium compounds have been shown to modulate multiple signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, often leading to cell cycle arrest and apoptosis.[4][14][15]

Caption: Key signaling pathways modulated by vanadate/vanadium compounds.

Experimental Protocols

Synthesis and Purification of this compound

A common laboratory method involves the acidification of an alkali metal vanadate solution or the thermal decomposition of ammonium metavanadate. The following protocol is adapted from established chemical procedures.[16][17]

Objective: To prepare purified this compound (as V₂O₅) from sodium vanadate.

Materials:

-

Sodium orthovanadate (Na₃VO₄) or sodium metavanadate (NaVO₃)

-

10% (v/v) Sulfuric Acid (H₂SO₄) or Nitric Acid (HNO₃)

-

Ammonium hydroxide (NH₄OH)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Litmus paper or pH meter

Protocol:

-

Dissolution: Dissolve the starting sodium vanadate salt in hot deionized water to create a concentrated solution.

-

Acidification: While boiling, slowly add 10% sulfuric or nitric acid to the vanadate solution until the solution is neutral to litmus paper. Continue adding acid dropwise until the solution is slightly acidic (pH ~2-3). A red-brown precipitate of hydrated vanadium pentoxide (this compound) will form.[16][17]

-

Purification via Ammonium Metavanadate:

-

Filter the crude this compound precipitate.

-

Re-dissolve the precipitate in a minimal amount of hot water by adding ammonium hydroxide until the solution is distinctly ammoniacal. This forms a solution of ammonium vanadate.[16]

-

Add a saturated solution of iron-free ammonium chloride to precipitate white or slightly yellow crystals of ammonium metavanadate (NH₄VO₃), which has low solubility under these conditions.

-

Filter the ammonium metavanadate crystals and wash with a cold, dilute solution of ammonium chloride.

-

-

Decomposition to V₂O₅:

-

Carefully dry the purified ammonium metavanadate crystals.

-

Heat the crystals in a crucible in a well-ventilated furnace or in a stream of oxygen. The temperature should be kept below red heat and below the melting point of V₂O₅ (~690°C) to avoid fusion.[16]

-

The heating is continued until all ammonia has been driven off (can be tested with moist litmus paper). The resulting product is a high-purity, brick-red to orange powder of vanadium(V) oxide, often referred to as this compound anhydride.

-

Caption: Workflow for the synthesis and purification of this compound (V₂O₅).

Characterization by ⁵¹V NMR Spectroscopy

⁵¹V NMR is a powerful and direct method for identifying the various vanadate species present in a solution.[7][18] The ⁵¹V nucleus is highly receptive, and its chemical shifts are very sensitive to changes in coordination, protonation state, and polymerization.[7][19]

Objective: To characterize the vanadate species in an aqueous solution at a specific pH.

Instrumentation and Parameters:

-

Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: Broadband probe tunable to the ⁵¹V frequency.

-

Reference: External VOCl₃ (0 ppm) is the standard reference.[20][21]

-

Typical Parameters:

Protocol:

-

Sample Preparation: Prepare an aqueous solution of the vanadium compound (e.g., sodium orthovanadate) at the desired concentration (e.g., 10-20 mM). Adjust the pH carefully using dilute HCl or NaOH to the target value. Use a D₂O co-solvent for the spectrometer lock if required.

-

Referencing: Prepare an external reference sample by sealing neat VOCl₃ in a capillary tube and placing it inside the NMR tube with the sample.

-

Data Acquisition: Tune and match the probe to the ⁵¹V frequency. Acquire the spectrum using the parameters outlined above. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the peaks by comparing their chemical shifts to known values for different vanadate species.

Table 4: Characteristic ⁵¹V NMR Chemical Shifts for Common Vanadate Species

| Vanadate Species | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| [VO₄]³⁻ (Orthovanadate) | -541 | [18] |

| [HVO₄]²⁻ | -534 | [18] |

| [V₁₀O₂₈]⁶⁻ (Decavanadate) | -422, -502, -519 (multiple sites) | [18] |

| Protein-Bound Vanadate | -515 to -542 | [20] |

| Peroxovanadate Complexes | -595 to -1135 |[20] |

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Phosphate and Vanadate in Biological Systems: Chemical Relatives or More? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [benchchem.com]

- 6. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (H6V10O28)|99%|CAS 12273-60-8 [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Developing Vanadium as an Antidiabetic or Anticancer Drug: A Clinical and Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | H3O4V | CID 417214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikidata [wikidata.org]

- 12. Vanadium - Wikipedia [en.wikipedia.org]

- 13. Vanadium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - Metallomics (RSC Publishing) [pubs.rsc.org]

- 16. US1765870A - Preparation of this compound - Google Patents [patents.google.com]

- 17. Experiment 2 [degruyterbrill.com]

- 18. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 19. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 20. www1.udel.edu [www1.udel.edu]

- 21. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]

An In-depth Technical Guide to the Structure and Bonding of Vanadic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of vanadic acid and its various forms. Vanadium's ability to exist in multiple oxidation states and to form a variety of monomeric and polymeric oxoanions (vanadates) in aqueous solution leads to a complex and pH-dependent chemistry. Understanding the structural nuances of these species is critical for applications in catalysis, materials science, and particularly in drug development, where vanadates have shown promise as enzyme inhibitors and insulin-mimetic agents.[1]

The Speciation of Vanadate in Aqueous Solution

This compound is not a single, stable compound but rather a collection of different species that exist in equilibrium in aqueous solution. The specific vanadate anion present is highly dependent on both pH and the total vanadium concentration.[2]

At very high pH (pH > 13), the dominant species is the tetrahedral orthovanadate ion (VO₄³⁻).[3] As the pH is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polyoxovanadates.[3][4]

The key vanadate species as a function of pH are:

-

pH 9–12: Hydrogenvanadate (HVO₄²⁻) and the divanadate (pyrovanadate) ion (V₂O₇⁴⁻).[3]

-

pH 4–9: Dihydrogenvanadate (H₂VO₄⁻), the tetravanadate ion (V₄O₁₂⁴⁻), and the decavanadate ion (HV₁₀O₂₈⁵⁻).[3]

-

pH 2–4: The decavanadate ion (H₂V₁₀O₂₈⁴⁻) and protonated forms of orthothis compound (H₃VO₄).[3]

At very low pH (< 2), the predominant species is the hydrated dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺.[4][5] The interconversion of these species is a dynamic process, and understanding these equilibria is crucial for controlling the form of vanadate in experimental and biological systems.

Figure 1: Simplified diagram of vanadate speciation as a function of pH.

Structural and Bonding Characteristics of Key this compound Species

Orthothis compound (H₃VO₄) and Orthovanadates

Orthothis compound, H₃VO₄, is the simplest form of this compound and is the conjugate acid of the orthovanadate ion (VO₄³⁻).[6] In its hypothetical isolated state, it is predicted to have a tetrahedral geometry. However, free orthothis compound is unstable and only exists at very low concentrations in highly acidic solutions.[4][5] More commonly, the orthovanadate ion is found in crystalline salts, such as sodium orthovanadate (Na₃VO₄).

The orthovanadate ion (VO₄³⁻) possesses a regular tetrahedral structure with four equivalent oxygen atoms.[3] The V-O bonding has significant double bond character due to resonance.

Metathis compound (HVO₃) and Metavanadates

Metathis compound (HVO₃) is a polymeric acid.[7][8] Its structure consists of infinite chains of corner-sharing VO₄ tetrahedra, forming (VO₃)ₙⁿ⁻ chains.[7][8] These chains are interconnected by hydrogen bonds. In metavanadate salts, such as ammonium metavanadate (NH₄VO₃), these polymeric chains are also present, with the cations situated between the chains and linked via hydrogen bonds.

Decathis compound (H₆V₁₀O₂₈) and Decavanadates

The decavanadate anion, [V₁₀O₂₈]⁶⁻, is a prominent species in the pH range of approximately 2 to 6.[9] It has a complex, cage-like structure composed of ten edge-sharing vanadium-oxygen octahedra (VO₆).[9] This intricate structure results in several distinct V-O bond types and coordination environments.

Quantitative Structural Data

The following tables summarize key bond lengths for various vanadate species, derived from X-ray crystallographic studies.

| Vanadate Species | Coordination Geometry | V-O Bond Type | Bond Length (Å) Range |

| V⁴⁺ containing | |||

| [1 + 4] coordination | Square Pyramidal | Vanadyl | 1.48 - 1.66 |

| Equatorial | 1.80 - 2.12 | ||

| [1 + 4 + 1] coordination | Octahedral | Vanadyl | 1.48 - 1.74 |

| Equatorial | 1.86 - 2.16 | ||

| Trans | 2.00 - 2.60 | ||

| V⁵⁺ containing | |||

| Tetrahedral (VO₄³⁻) | Tetrahedral | V-O | 1.6 - 2.0 |

| Decavanadate (V₁₀O₂₈⁶⁻) | Octahedral | Terminal (V=O) | 1.595–1.611 |

Table 1: V-O Bond Lengths in Various Vanadate Polyhedra.[7][9]

| Compound | V-O Bond Length (Å) | O-V-O Bond Angle (°) | Reference |

| Orthovanadate (in YVO₄) | ~1.72 | ~109.5 | [10] |

| Metavanadate (in NH₄VO₃) | 1.65-1.81 | 104.5-114.2 | |

| Decavanadate (in Na₆[V₁₀O₂₈]·18H₂O) | 1.60-2.32 | 76.5-177.3 | [9] |

Table 2: Representative Bond Lengths and Angles in Crystalline Vanadates.

Experimental Protocols for Structural Characterization

Synthesis of Vanadate Compounds for Structural Analysis

4.1.1. Synthesis of Sodium Orthovanadate (Na₃VO₄·16H₂O) [3]

-

Melt 36.4 g of vanadium pentoxide (V₂O₅) and 63.6 g of sodium carbonate (Na₂CO₃) in a nickel crucible until a uniform, clear melt is obtained and CO₂ evolution ceases.

-

Pour the melt onto a cold plate and allow it to solidify. The color should change from dark green to yellow, and finally to colorless upon cooling.

-

Pulverize the solidified mass and dissolve it in a minimum amount of cold water.

-

Filter the solution to remove any insoluble impurities.

-

Add several volumes of ethanol to the filtrate to precipitate the hydrated sodium orthovanadate.

-

Allow the mixture to stand for several hours to ensure complete crystallization.

-

Collect the colorless, needle-shaped crystals of Na₃VO₄·16H₂O by filtration.

-

Wash the crystals with ethanol and dry them in a desiccator.

4.1.2. Preparation of Ammonium Metavanadate (NH₄VO₃) [5][11]

-

Prepare a solution of sodium vanadate by leaching crude V₂O₅ with a solution of sodium carbonate. For high yields, the solution should have a high concentration of vanadium and only a slight excess of sodium carbonate.

-

To the stirred sodium vanadate solution at room temperature, add crystalline ammonium chloride to precipitate ammonium metavanadate.

-

Stir the resulting slurry for 15 minutes and then allow it to settle for 24 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with ethanol and dry.

4.1.3. Synthesis of a Decavanadate Salt (Na₂[H₄V₁₀O₂₈]·14H₂O) [1]

-

Prepare a mixture of 0.6 g of V₂O₅ and 0.5 g of NaVO₃ in 100 mL of pure water.

-

Heat the mixture with magnetic stirring for approximately 2 hours.

-

Allow the solution to evaporate slowly at room temperature over five days.

-

Collect the resulting orange crystals of Na₂[H₄V₁₀O₂₈]·14H₂O.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in crystalline vanadate compounds.

Experimental Workflow for Single-Crystal X-ray Diffraction of a Decavanadate Salt [1][12]

Figure 2: Workflow for X-ray crystallography of a vanadate compound.

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the vanadate compound using a suitable method, such as slow evaporation of a saturated solution.[1]

-

Crystal Selection and Mounting: Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα or CuKα radiation) and a detector.[12] Collect diffraction data by rotating the crystal in the X-ray beam.

-

Data Reduction: Process the raw diffraction data to correct for experimental factors and to obtain a set of structure factor amplitudes.

-

Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods, often with software like SHELXS.[1]

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[1]

-

Final Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

⁵¹V NMR Spectroscopy

⁵¹V NMR is a powerful technique for studying the speciation of vanadates in solution. The chemical shift of the ⁵¹V nucleus is highly sensitive to the coordination environment of the vanadium atom.

Experimental Protocol for ⁵¹V NMR of Vanadate Solutions [4][6]

-

Sample Preparation: Prepare aqueous solutions of the vanadate salt in a suitable buffer (e.g., HEPES, Bicine) to control the pH. Keep the total vanadium concentration below 20 mM at neutral pH to minimize the formation of decavanadate.[6]

-

NMR Spectrometer: Use a high-field NMR spectrometer equipped with a multinuclear broadband probe.

-

Acquisition Parameters:

-

Data Processing: Apply an exponential filter corresponding to a line broadening of ~20 Hz and perform a Fourier transform.[6]

| Vanadate Species | ⁵¹V Chemical Shift (ppm) |

| H₂VO₄⁻/HVO₄²⁻ | -555 to -560 |

| H₂V₂O₇²⁻ | -567 to -571 |

| Tetravanadate | -576 |

Table 3: Typical ⁵¹V NMR Chemical Shifts for Monomeric and Oligomeric Vanadates.[6]

Raman Spectroscopy

Raman spectroscopy is another valuable tool for characterizing vanadate species, both in solution and in the solid state. The vibrational modes of the V-O bonds provide a fingerprint of the specific vanadate structure.

Experimental Protocol for Raman Spectroscopy of Aqueous Vanadate Solutions [13][14]

-

Sample Preparation: Prepare aqueous solutions of the vanadate salt at the desired concentration and pH.

-

Raman Spectrometer: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition: Acquire Raman spectra over a relevant spectral range (e.g., 200-1200 cm⁻¹).

-

Data Analysis: Identify the characteristic Raman bands for different vanadate species.

| Vanadate Species | Raman Band (cm⁻¹) | Vibrational Mode |

| (VO₃)ₙⁿ⁻ | ~930-960 | V=O symmetric stretch |

| V₁₀O₂₈⁶⁻ | ~990 | V=O terminal stretch |

| ~830-850 | V-O-V bridging stretch |

Table 4: Characteristic Raman Bands for Metavanadate and Decavanadate.[14]

Computational Studies of this compound Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and bonding of vanadate species.

Typical Workflow for DFT Calculations on Vanadate Species [15]

Figure 3: General workflow for DFT calculations on vanadate species.

Detailed Protocol:

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, VASP). This file should specify:

-

The initial atomic coordinates of the vanadate species.

-

The charge and spin multiplicity of the molecule.

-

The level of theory: a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d)).[15]

-

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides theoretical vibrational frequencies that can be compared with experimental Raman and IR data.

-

Property Calculations: Calculate desired properties such as bond lengths, bond angles, and NMR chemical shifts.

Conclusion

The structure and bonding of this compound are multifaceted, with a rich chemistry dictated by solution conditions. A thorough understanding of the interconversion between orthovanadate, metavanadate, decavanadate, and other polymeric species is essential for harnessing their properties in various scientific and therapeutic applications. The combination of experimental techniques such as X-ray crystallography, ⁵¹V NMR, and Raman spectroscopy, complemented by computational methods like DFT, provides a powerful toolkit for elucidating the intricate structural details of these fascinating compounds. This guide has provided an overview of these aspects, along with detailed experimental protocols to aid researchers in this field.

References

- 1. scienceopen.com [scienceopen.com]

- 2. CN103420416A - Ammonium metavanadate preparation method - Google Patents [patents.google.com]

- 3. inorganic chemistry - Sodium orthovanadate synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uh.edu [uh.edu]

- 8. depts.ttu.edu [depts.ttu.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. rsc.org [rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [kb.osu.edu]

- 14. pubs.aip.org [pubs.aip.org]

- 15. medium.com [medium.com]

A Technical Guide to the Synthesis of High-Purity Vanadic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the principal methodologies for the synthesis of high-purity vanadic acid and its anhydride, vanadium pentoxide (V₂O₅). High-purity vanadium compounds are crucial for a range of applications, from advanced catalysis and materials science to biochemical research and the development of novel therapeutic agents. Vanadates, the salts of this compound, are recognized as potent inhibitors of phosphate-metabolizing enzymes and have been investigated for their insulin-mimetic properties.[1][2][3] This document details established synthesis routes, including ammonium salt precipitation, controlled hydrolysis of precursors, sol-gel synthesis, and ion-exchange purification. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, quantitative data summarized in tabular form, and workflow diagrams generated using Graphviz to illustrate the processes.

Synthesis via Ammonium Metavanadate Precipitation

The most prevalent industrial and laboratory method for producing high-purity vanadium pentoxide involves the purification of a crude vanadium source via the precipitation of ammonium metavanadate (NH₄VO₃), which is subsequently calcined.[4][5] This process effectively separates vanadium from a wide array of metallic and non-metallic impurities.

Chemical Principles

The process begins by dissolving a crude vanadium source, typically technical-grade V₂O₅ or sodium vanadate, in a basic or acidic medium. In alkaline conditions, vanadate ions (e.g., VO₃⁻, V₂O₇⁴⁻) are formed. Impurities such as iron, aluminum, calcium, and magnesium are then removed by controlled pH adjustments and the addition of specific precipitating agents.[6][7][8] Following purification, the addition of an ammonium salt, such as ammonium chloride (NH₄Cl), to the vanadate solution under controlled temperature and pH causes the selective precipitation of ammonium metavanadate due to its low solubility under these conditions.[5][9] The high-purity NH₄VO₃ precipitate is then thermally decomposed (calcined) to yield vanadium pentoxide, ammonia, and water.

Reaction Scheme:

-

Dissolution (Alkaline): V₂O₅ + 2 NaOH → 2 NaVO₃ + H₂O

-

Precipitation: NaVO₃ + NH₄Cl → NH₄VO₃(s) + NaCl

-

Calcination: 2 NH₄VO₃(s) → V₂O₅(s) + 2 NH₃(g) + H₂O(g)[4]

Experimental Protocol

This protocol is a composite method based on established procedures for achieving high purity (>99.9%).[10]

-

Alkaline Dissolution:

-

Add 100 g of crude (95-98%) vanadium pentoxide to 1 L of deionized water in a 2 L beaker.

-

While stirring vigorously, heat the suspension to 70-80°C.

-

Slowly add a concentrated sodium hydroxide (NaOH) solution until the V₂O₅ is fully dissolved and the solution pH reaches 8.5-9.0.

-

-

Impurity Removal:

-

Cool the solution to 60°C. To remove anionic impurities like silicates and phosphates, add 5 g of a water-soluble magnesium salt (e.g., MgCl₂·6H₂O) and stir for 30 minutes.

-

Adjust the pH to 10-11 with NaOH to precipitate cationic impurities such as Fe³⁺, Al³⁺, and other heavy metals as hydroxides.

-

Filter the solution using a Buchner funnel with Whatman No. 42 filter paper to remove the precipitated impurities.

-

-

Ammonium Metavanadate Precipitation:

-

Transfer the purified filtrate to a clean reactor vessel and heat to 80-90°C.

-

Prepare a saturated solution of ammonium chloride (NH₄Cl). Slowly add the NH₄Cl solution to the hot vanadate solution while stirring continuously. A typical weight ratio is 100 parts filtrate to 6-8 parts NH₄Cl.[10]

-

Once the addition is complete, slowly cool the mixture to room temperature over 2-3 hours to maximize the precipitation of NH₄VO₃ crystals.

-

-

Filtration and Washing:

-

Filter the precipitated white NH₄VO₃ crystals.

-

Wash the crystals on the filter multiple times with small volumes of cold deionized water to remove residual soluble salts like NaCl.

-

-

Calcination:

-

Dry the purified NH₄VO₃ crystals at 110°C for 4 hours.

-

Place the dried powder in a ceramic crucible and calcine in a muffle furnace. Gradually increase the temperature to 450-550°C and hold for 2-4 hours to ensure complete decomposition to V₂O₅.[10] The final product is a high-purity, bright orange V₂O₅ powder.

-

Data Presentation

Table 1: Purity and Impurity Levels for Ammonium Metavanadate Precipitation Method

| Analyte | Crude V₂O₅ (%) | Purified NH₄VO₃ (ppm) | Final V₂O₅ Product (%) |

| V₂O₅ | 98.5 | - | >99.9 |

| Fe | 0.15 | < 10 | < 0.001 |

| Si | 0.20 | < 20 | < 0.002 |

| Na | 0.30 | < 50 | < 0.005 |

| Al | 0.08 | < 5 | < 0.001 |

| P | 0.05 | < 5 | < 0.001 |

| Yield | - | - | ~97% |

Data compiled from representative purification processes.[7][10]

Visualization: Workflow Diagram

Caption: Workflow for V₂O₅ synthesis via ammonium metavanadate precipitation.

Synthesis via Hydrolysis of Vanadium Precursors

High-purity this compound or its anhydride can be prepared by the controlled hydrolysis of suitable vanadium precursors in aqueous solutions or from reactive liquid compounds.

Hydrolytic Precipitation from Vanadate Solutions

Principle: In aqueous solutions, the speciation of vanadate is highly pH-dependent.[2][11] Acidification of an alkaline vanadate solution leads to the polymerization of vanadate ions and the precipitation of polyvanadates, often referred to as "red cake" or hydrated vanadium pentoxide. By carefully controlling the pH, temperature, and precipitation time, a high-purity product can be obtained.[12][13] This method can be combined with subsequent purification steps to achieve higher purity.

Experimental Protocol:

-

Solution Preparation: Prepare a vanadium-rich solution, for example, by dissolving NaVO₃ in deionized water to a concentration of 50-100 g/L V₂O₅ equivalent.

-

Hydrolysis: Heat the solution to 95-98°C in a stirred reactor.

-

pH Adjustment: Slowly add a dilute acid (e.g., 2 M H₂SO₄) to the hot solution until the pH reaches a value between 1.8 and 2.5. An orange-red precipitate will form.

-

Aging: Maintain the temperature and pH for 1-2 hours to allow the precipitate to fully form and age, which improves filterability.

-

Recovery: Filter the hot slurry and wash the resulting solid with hot deionized water (pH adjusted to ~2.5 with H₂SO₄) to remove co-precipitated sodium salts.

-

Drying/Calcination: Dry the product at 120°C. If anhydrous V₂O₅ is desired, calcine at 500°C.

Table 2: Typical Results for Hydrolytic Precipitation

| Parameter | Value |

| Initial V Concentration | 80 g/L |

| Precipitation pH | 2.0 |

| Temperature | 98°C |

| Precipitation Time | 1.5 h |

| Vanadium Precipitation Efficiency | >99% |

| Final Product Purity (V₂O₅) | >99.0% |

Data adapted from sustainable processing studies.[12]

Hydrolysis of Vanadium Oxytrichloride (VOCl₃)

Principle: Vanadium oxytrichloride (VOCl₃) is a highly reactive liquid that hydrolyzes rapidly and completely in the presence of water to form vanadium pentoxide and hydrochloric acid.[14][15][16] If high-purity VOCl₃ is used as the starting material, this method provides a direct route to high-purity V₂O₅.

Reaction: 2 VOCl₃(l) + 3 H₂O(l) → V₂O₅(s) + 6 HCl(aq)[15]

Experimental Protocol (conducted in a fume hood with appropriate personal protective equipment):

-

Setup: Place 200 mL of deionized water in a three-neck flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

-

Reaction: Cool the flask in an ice bath. Slowly add 50 mL of high-purity VOCl₃ (≥99.5%) to the water via the dropping funnel over 1 hour with vigorous stirring. The reaction is exothermic and will produce HCl fumes.

-

Digestion: After the addition is complete, remove the ice bath and heat the resulting orange slurry to 80°C for 1 hour to ensure the reaction goes to completion.

-

Recovery: Filter the V₂O₅ precipitate, wash thoroughly with deionized water until the filtrate is free of chloride ions (test with AgNO₃), and dry at 120°C.

Visualization: Hydrolysis Workflows

Caption: Workflows for hydrolysis-based synthesis of V₂O₅.

Sol-Gel Synthesis

The sol-gel method offers precise control over the morphology, particle size, and purity of the final vanadium oxide product. It is particularly well-suited for preparing thin films, nanoparticles, and aerogels.[17][18]

Chemical Principles

This process involves the hydrolysis and condensation of vanadium alkoxide precursors, such as vanadium(V) oxytriisopropoxide (VO(OⁱPr)₃). In the presence of water and a catalyst (acid or base), the alkoxide groups are hydrolyzed to hydroxyl groups. These hydroxyl groups then undergo condensation reactions, forming V-O-V bridges and releasing water or alcohol. This process continues, leading to the formation of a three-dimensional oxide network known as a gel. Subsequent drying and heat treatment of the gel removes residual organic compounds and water, yielding amorphous or crystalline V₂O₅.

Experimental Protocol

-

Precursor Solution: In an inert atmosphere (e.g., a glovebox), dissolve 10 mL of vanadium(V) oxytriisopropoxide in 100 mL of anhydrous isopropanol.

-

Hydrolysis Solution: In a separate flask, mix 5 mL of deionized water with 100 mL of isopropanol.

-

Sol Formation: Slowly add the hydrolysis solution to the precursor solution under vigorous stirring. A clear, yellow-orange sol should form.

-

Gelation: Continue stirring for 1-2 hours. The viscosity of the sol will increase until a rigid gel is formed. The gelation time can be controlled by the water-to-alkoxide ratio and temperature.

-

Aging and Drying: Age the gel in a sealed container for 24 hours at room temperature. Then, dry the gel slowly at 60-80°C to produce a xerogel.

-

Calcination: Calcine the xerogel at 400-500°C in air to remove organic residues and crystallize the V₂O₅.

Visualization: Sol-Gel Process Workflow

References

- 1. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [benchchem.com]

- 3. Why Antidiabetic Vanadium Complexes are Not in the Pipeline of “Big Pharma” Drug Research? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium metavanadate - Wikipedia [en.wikipedia.org]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. CN102910676B - Preparation method of high-purity vanadium pentoxide - Google Patents [patents.google.com]

- 7. A low-ammonium consumption method for preparing high-purity V2O5 from vanadium-rich liquids with high impurity content - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102849795A - Preparation of high-purity vanadium pentoxide - Google Patents [patents.google.com]

- 9. CN103420416A - Ammonium metavanadate preparation method - Google Patents [patents.google.com]

- 10. CN102531054A - Purification method of ammonium metavanadate and preparation method of high-purity vanadium pentoxide - Google Patents [patents.google.com]

- 11. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sustainable Technique to Prepare High-Purity Vanadium Pentoxide via Purification with Low Ammonium Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into a Vanadium Precipitation Process by Hydrolysis Based on Manganese Salt Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Vanadium Oxytrichloride | Applied Analytics [aai.solutions]

- 15. Vanadium oxytrichloride - Wikipedia [en.wikipedia.org]

- 16. Vanadium_oxytrichloride [chemeurope.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Vanadic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of vanadic acid, focusing on its chemical identity, biochemical properties, and applications in research, particularly in the context of drug development.

Chemical and Physical Properties

This compound is not a single, stable compound but rather a term that describes a family of oxoacids of vanadium, primarily in the +5 oxidation state. The specific form of this compound in solution is highly dependent on pH and concentration. The two most relevant forms for researchers are orthothis compound and decathis compound. The interconversion between these and other vanadate species is a key feature of its aqueous chemistry.

Orthothis compound is the simplest form, existing as a monomer. In biological systems, its conjugate base, orthovanadate (often referred to simply as vanadate), is of primary interest due to its structural similarity to phosphate. This mimicry is the basis for its profound biological effects.

Decathis compound is a polyoxometalate, a complex polymer formed by the condensation of ten vanadate units. This form is predominant in the pH range of approximately 2 to 6 at sufficient concentrations.[1]

Below is a summary of the key identifiers and properties for these forms of this compound.

| Property | Orthothis compound | Decathis compound |

| Molecular Formula | H₃VO₄ (also written as H₃O₄V)[2][3] | H₆V₁₀O₂₈[1][4] |

| Molecular Weight | 117.963 g/mol [2] | 963.43 g/mol [1][4] |

| CAS Number | 13721-39-6 (for the acid and its sodium salt, sodium orthovanadate)[2][5][6][7] | 12273-60-8[1][4] |

| Synonyms | Orthovanadate, trihydroxy(oxo)vanadium[2] | Decavanadate |

| IUPAC Name | Trihydroxy(oxo)vanadium[2] | This compound (H₆V₁₀O₂₈) |

| Aqueous Speciation | Exists in various protonated forms depending on pH.[8] Preferential formation of [VO₂(H₂O)₄]⁺ in strongly acidic solutions.[8] | Predominant species in the pH range of ~2 to 6.[1] |

Biochemical Activity and Signaling Pathways

The primary biochemical significance of vanadate lies in its ability to act as a phosphate analog.[9][10][11] Its tetrahedral structure is similar to that of phosphate, allowing it to fit into the active sites of many phosphate-binding enzymes.[9][12] More importantly, it can adopt a five-coordinate trigonal bipyramidal structure that mimics the transition state of phosphoryl transfer reactions, making it a potent inhibitor of enzymes that catalyze these reactions, particularly phosphatases.[9]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Vanadate is a widely used, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs).[12][13][14] PTPs are a large family of enzymes crucial for regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. By inhibiting PTPs, vanadate treatment leads to a net increase in protein tyrosine phosphorylation, thereby modulating numerous cellular processes.

-

Mechanism of Inhibition: Vanadate acts as a competitive inhibitor of PTPs.[12][15][16] It binds to the active site of the phosphatase, preventing the binding of the phosphorylated substrate.

-

Inhibition Constant (Ki): For the protein-tyrosine phosphatase PTP1B, a key regulator of insulin and leptin signaling, vanadate exhibits a Ki of 0.38 ± 0.02 µM .[13][15][16]

-

Reversibility: The inhibition by vanadate is reversible. The addition of a chelating agent like EDTA can sequester the vanadate ion, leading to a complete and immediate reversal of enzyme inhibition.[15][16]

In contrast, pervanadate , a complex of vanadate and hydrogen peroxide, acts as an irreversible inhibitor . It achieves this by oxidizing the essential catalytic cysteine residue in the PTP active site.[15][16]

Impact on Cellular Signaling: The Insulin Pathway Example

The ability of vanadate to inhibit PTPs has made it a valuable tool for studying signaling pathways. Its insulin-mimetic properties are a classic example.[12][13] The insulin receptor is a tyrosine kinase that, upon insulin binding, autophosphorylates and initiates a signaling cascade. PTPs, like PTP1B, act as negative regulators by dephosphorylating the activated receptor.

By inhibiting PTP1B, vanadate prolongs the phosphorylated, active state of the insulin receptor and downstream components, such as those in the AKT pathway.[12][17] This enhances phosphotyrosine signaling, mimicking the effects of insulin.[12] This mechanism has driven interest in vanadium compounds as potential therapeutics for diabetes.[12][17]

Below is a diagram illustrating the mechanism of vanadate action on a generic protein tyrosine phosphatase signaling pathway.

Experimental Protocols

The most common form of this compound used in laboratory settings is its sodium salt, sodium orthovanadate (Na₃VO₄) . For maximal inhibitory activity against phosphatases, it is crucial to "activate" the sodium orthovanadate solution. This process involves depolymerizing the vanadate species that can form in solution into the active monomeric orthovanadate form.

Preparation of Activated Sodium Orthovanadate (200 mM Stock Solution)

This protocol is adapted from established methods to ensure the depolymerization of vanadate for effective phosphatase inhibition.[18][19][20][21]

Materials:

-

Sodium Orthovanadate (Na₃VO₄) powder

-

High-purity water (e.g., ultrapure dH₂O)

-

1 M HCl

-

1 M NaOH

-

pH meter

-

Stir plate and stir bar

-

Heating source (e.g., hot plate or microwave)

Procedure:

-

Dissolution: Dissolve sodium orthovanadate in high-purity water to a final concentration of 200 mM. For example, to make 100 mL, dissolve 3.68 g of Na₃VO₄ in ~90 mL of water. Stir until the powder is completely dissolved.

-

Initial pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. As you add HCl, the solution will typically turn yellow, which indicates the presence of polyvanadate species.[19][20]

-

Heating/Boiling: Heat the solution to boiling and maintain it at a boil until it becomes colorless (approximately 10 minutes).[19][21] This step is critical for breaking down the polyvanadate into monomeric vanadate.

-

Cooling: Cool the solution to room temperature.

-

pH Readjustment: After cooling, the pH will likely have changed. Readjust the pH back to 10.0.

-

Cycling: Repeat the boiling (Step 3), cooling (Step 4), and pH readjustment (Step 5) cycles until the pH stabilizes at 10.0 and the solution remains colorless after cooling.[19][20] This indicates that the vanadate is fully depolymerized.

-

Final Volume and Storage: Bring the solution to the final desired volume with high-purity water. Aliquot the activated 200 mM stock solution into sterile tubes and store at -20°C.[18][19]

Using Activated Sodium Orthovanadate in Cell Lysis Buffers

Activated sodium orthovanadate is typically used at a final concentration of 1 mM in cell or tissue lysis buffers to inhibit phosphatase activity during protein extraction.

Workflow: The following diagram illustrates the workflow for preparing and using activated vanadate in a typical cell lysis experiment.

Important Considerations:

-

Many lysis buffer recipes contain EDTA, a chelating agent. As EDTA can sequester vanadate and reverse its inhibitory effect, researchers should be mindful of its presence and concentration.[15][22]

-

For cell culture experiments where vanadate is added directly to the media, the stock solution should be sterile-filtered (0.2 µm filter) before use.[19]

Conclusion

This compound and its conjugate base, vanadate, are powerful tools in biochemical and cell signaling research. A thorough understanding of its pH-dependent speciation is critical for its effective use. As a potent, competitive inhibitor of protein tyrosine phosphatases, activated orthovanadate serves as an indispensable reagent for preserving the phosphorylation status of proteins during experimental analysis. Its insulin-mimetic properties and impact on key signaling pathways continue to make it a subject of interest for therapeutic development. This guide provides the foundational chemical and procedural information necessary for researchers to confidently incorporate vanadate into their experimental designs.

References

- 1. This compound (H6V10O28)|99%|CAS 12273-60-8 [benchchem.com]

- 2. This compound | H3O4V | CID 417214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. medkoo.com [medkoo.com]

- 5. sodium orthovanadate - Wikidata [wikidata.org]

- 6. Sodium orthovanadate | Na3O4V | CID 61671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 13721-39-6: Sodium vanadium oxide (Na3VO4) [cymitquimica.com]

- 8. Vanadium - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Vanadates as Phosphate Analogs in Biochemistry | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocols [cellsignet.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Reddit - The heart of the internet [reddit.com]

- 21. encodeproject.org [encodeproject.org]

- 22. researchgate.net [researchgate.net]

The Aqueous Solution Chemistry of Vanadic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the aqueous solution chemistry of vanadic acid. Vanadium's ability to exist in multiple oxidation states and form a variety of complex oxovanadates makes its solution chemistry both intricate and highly relevant to fields ranging from catalysis to medicine. Understanding the speciation and reactivity of vanadium(V) in aqueous environments is critical for harnessing its potential in drug development and other advanced applications.

Speciation of Vanadium(V) in Aqueous Solution

The chemistry of this compound in water is dominated by a series of pH- and concentration-dependent equilibria involving the tetrahedral orthovanadate ion, VO₄³⁻, and its protonated and condensed forms.[1] this compound (H₃VO₄) itself is only stable at very low concentrations.[1][2] As the pH of a vanadate solution is lowered from alkaline to acidic, a series of protonation and condensation reactions occur, leading to the formation of various polyoxovanadates.[1][3]

The principal species present at pH 12–14 is the tetrahedral orthovanadate ion, VO₄³⁻.[1] As the pH is lowered, monomeric [HVO₄]²⁻ and dimeric [V₂O₇]⁴⁻ species are formed.[1] Further acidification leads to the formation of more complex polyvanadates, with the specific species present being highly dependent on the total vanadium concentration.[3][4] At higher concentrations, trimers and tetramers can form in the pH range of 4-6.[1]

One of the most prominent and well-studied polyvanadates is the decavanadate ion, [V₁₀O₂₈]⁶⁻, which is the predominant species between pH 2 and 4.[1][5] The formation of this bright orange ion is a hallmark of vanadate solutions in this pH range.[5][6] In strongly acidic solutions (pH < 2), the predominant species is the octahedral dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺.[1][2]

The complex interplay between these various species is best represented by predominance diagrams, which illustrate the dominant vanadium species as a function of pH and total vanadium concentration.[1]

Quantitative Data on Vanadate Equilibria

The equilibria between the different vanadate species can be described by a series of protonation and condensation constants. While a comprehensive list is extensive, the following table summarizes some of the key equilibrium constants for the formation of various vanadate species.

| Equilibrium Reaction | Log K (at 25 °C) | Ionic Medium | Reference |

| VO₄³⁻ + H⁺ ⇌ HVO₄²⁻ | 13.4 | Variable | [3] |

| 2HVO₄²⁻ ⇌ V₂O₇⁴⁻ + H₂O | - | 1.0 M NaCl | [7] |

| HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻ | 9.74 | Variable | [3] |

| 10VO₄³⁻ + 24H⁺ ⇌ V₁₀O₂₈⁶⁻ + 12H₂O | - | - | [1][2] |

| H₂V₁₀O₂₈⁴⁻ ⇌ HV₁₀O₂₈⁵⁻ + H⁺ | - | - | [5] |

| HV₁₀O₂₈⁵⁻ ⇌ V₁₀O₂₈⁶⁻ + H⁺ | - | - | [5] |

Note: The equilibrium constants can vary significantly with ionic strength and temperature.

Redox Chemistry of Vanadium

Vanadium can exist in several oxidation states, with +3, +4, and +5 being the most common in aqueous solutions.[4] Vanadium(V) compounds are generally oxidizing agents, while vanadium(II) compounds are reducing agents.[2] The interconversion between these oxidation states is a key feature of vanadium chemistry and is utilized in applications such as the vanadium redox battery.[2]

The redox potential of the various vanadium couples is pH-dependent, as illustrated by Pourbaix diagrams.[4] In acidic solutions, the reduction of the dioxovanadium(V) ion, [VO₂(H₂O)₄]⁺, can proceed sequentially to VO²⁺ (blue), V³⁺ (green), and V²⁺ (lilac).[2][8] This series of colorful transformations provides a visual indication of the vanadium oxidation state.[2][9]

The presence of reducing agents, such as organic matter, can lead to the reduction of V(V) to V(IV) in natural waters.[10][11] This redox speciation is crucial for understanding the environmental fate and bioavailability of vanadium.[10]

Experimental Protocols for Characterization

The characterization of vanadate species in aqueous solution relies on a combination of spectroscopic and electrochemical techniques.

UV-Visible Spectroscopy

Principle: Different vanadate species exhibit distinct electronic absorption spectra. For instance, the formation of decavanadate is characterized by a strong absorption in the near-UV and visible regions, giving the solution a yellow-orange color.[6]

Methodology:

-

Prepare a series of vanadate solutions at varying pH values and concentrations.

-

Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-600 nm).

-

Analyze the changes in the absorption spectra as a function of pH and concentration to identify the formation and disappearance of different species. The appearance of characteristic peaks around 360 and 400 nm is indicative of decavanadate formation.[6]

⁵¹V NMR Spectroscopy

Principle: ⁵¹V is a quadrupolar nucleus that is highly sensitive to its chemical environment, making ⁵¹V NMR an excellent tool for identifying and quantifying different vanadate species in solution.[5][12]

Methodology:

-

Prepare vanadate solutions in D₂O at various pH values and concentrations.

-

Acquire ⁵¹V NMR spectra using a high-field NMR spectrometer. Vanadium oxytrichloride (VOCl₃) is often used as an external reference.[5]

-

The chemical shifts of the observed signals are diagnostic of the different vanadium species. For example, decavanadate gives rise to three distinct signals corresponding to the different vanadium environments within the cluster.[5]

Potentiometric Titration

Principle: The protonation and condensation reactions of vanadate involve the consumption or release of protons, which can be monitored by measuring the pH of the solution.

Methodology:

-

Prepare a vanadate solution of known concentration.

-

Titrate the solution with a standard acid or base.

-

Record the pH of the solution as a function of the volume of titrant added.

-

The resulting titration curve can be analyzed to determine the pKa values associated with the various protonation equilibria.

Signaling Pathways and Experimental Workflows

The complex speciation of vanadate in aqueous solution is fundamental to its biological activity, including its well-known role as a phosphate analog and inhibitor of protein tyrosine phosphatases.[13] The interconversion between different vanadate species can be represented as a signaling pathway or a logical workflow.

Caption: pH-dependent speciation of vanadate in aqueous solution.

The following diagram illustrates a typical experimental workflow for the characterization of vanadate solutions.

Caption: Experimental workflow for vanadate speciation analysis.

Conclusion

The aqueous chemistry of this compound is a rich and complex field with significant implications for various scientific disciplines. A thorough understanding of the pH- and concentration-dependent speciation, redox behavior, and the analytical techniques used for characterization is essential for any researcher working with vanadium compounds. This guide provides a foundational understanding of these core concepts, enabling scientists and drug development professionals to better design experiments and interpret results in this fascinating area of inorganic chemistry.

References

- 1. Vanadium - Wikipedia [en.wikipedia.org]

- 2. Vanadium compounds - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Speciation of Vanadium - Metal Toxicology Handbook [ebrary.net]

- 5. Sodium decavanadate - Wikipedia [en.wikipedia.org]

- 6. Recent perspectives into biochemistry of decavanadate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 9. grimmgroup.net [grimmgroup.net]

- 10. Redox Speciation of Vanadium in Estuarine Waters Using Improved Methodology Based on Anion Exchange Chromatography Coupled to HR ICP-MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vanadium speciation in aqueous solutions (Journal Article) | OSTI.GOV [osti.gov]

- 12. This compound (H6V10O28)|99%|CAS 12273-60-8 [benchchem.com]

- 13. Chemical, biochemical, and biological behaviors of vanadate and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pourbaix diagram of vanadium explained

An in-depth technical guide to the Pourbaix diagram of vanadium, designed for researchers, scientists, and professionals in drug development.

Introduction to the Pourbaix Diagram

A Pourbaix diagram, also known as a potential-pH diagram, is a graphical representation of the thermodynamic stability of different species of an element in an aqueous electrochemical system.[1][2] These diagrams map out the conditions of potential (y-axis) and pH (x-axis) under which a specific species is thermodynamically stable.[2] For transition metals like vanadium, which can exist in multiple oxidation states (+2, +3, +4, +5) and form a variety of soluble and insoluble species, the Pourbaix diagram is an invaluable tool for understanding its behavior in aqueous environments.[1][3][4] This includes predicting corrosion, passivation, and immunity, as well as understanding the speciation relevant in catalysis, battery technology, and biological systems.[1][5]

The Vanadium-Water System: A Complex Chemistry

The chemistry of vanadium in water is notable for the accessibility of four adjacent oxidation states, each often displaying a distinct color in solution.[3] The specific ions and oxides that form are highly dependent on both the electrochemical potential and the pH of the solution.[6][7]

-

Vanadium(V): In strongly acidic solutions (pH < 2), the predominant species is the yellow pervanadyl ion, [VO₂(H₂O)₄]⁺.[3][6] As pH increases, it undergoes hydrolysis and condensation to form various polyvanadates, such as the decavanadate ion ([V₁₀O₂₈]⁶⁻) between pH 2 and 6.[3][6] At higher pH values, simpler vanadate ions like [H₂VO₄]⁻ and [HVO₄]²⁻ predominate.[6][8] At high concentrations, the solid oxide V₂O₅ can precipitate.[3]

-

Vanadium(IV): This state is most commonly found as the blue vanadyl ion, [VO(H₂O)₅]²⁺, which is stable over a wide range of acidic pH values.[3][6]

-

Vanadium(III): Exists as the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, in acidic conditions.[3][6]

-

Vanadium(II): Found as the lilac-colored hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺, a powerful reducing agent that is readily oxidized by air.[3][6][9]

The interplay between these soluble ions and various solid vanadium oxides (V₂O₅, VO₂, V₂O₃, VO) defines the regions of the Pourbaix diagram.[1]

Quantitative Data and Thermodynamic Equilibria

The lines on the Pourbaix diagram represent the equilibria between different species. These can be categorized into three types:

-

Horizontal Lines: Redox reactions that do not involve H⁺ or OH⁻ ions. The equilibrium potential is independent of pH.

-

Vertical Lines: Acid-base or hydrolysis reactions that do not involve electron transfer. The equilibrium is independent of potential.

-

Sloped Lines: Redox reactions that involve H⁺ or OH⁻ ions. The equilibrium potential is dependent on pH.

The following tables summarize the key species and the thermodynamic data used to construct the vanadium Pourbaix diagram.

Table 1: Major Vanadium Species in the V-H₂O System

| Oxidation State | Species Formula | Common Name/Ion | Appearance in Acidic Solution |

|---|---|---|---|

| +5 | VO₂⁺ (aq) | Pervanadyl / Dioxovanadium(V) | Yellow[3][6] |

| +5 | V₂O₅ (s) | Vanadium Pentoxide | - |

| +4 | VO²⁺ (aq) | Vanadyl / Oxovanadium(IV) | Blue[3][6] |

| +4 | VO₂ (s) | Vanadium Dioxide | - |

| +3 | V³⁺ (aq) | Vanadium(III) | Green[3][6] |

| +3 | V₂O₃ (s) | Vanadium Trioxide | - |

| +2 | V²⁺ (aq) | Vanadium(II) | Lilac/Violet[3][6][9] |

| 0 | V (s) | Vanadium Metal | - |

Table 2: Standard Electrode Potentials (E°) for Key Vanadium Redox Reactions (Acidic Conditions)

| Reaction | E° (Volts vs. SHE) |

|---|---|

| VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O | +1.00[9][10] |

| VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.34[9][10] |

| V³⁺ + e⁻ ⇌ V²⁺ | -0.26[9][10] |

| V²⁺ + 2e⁻ ⇌ V | -1.13[10] |

Table 3: Representative Equations Defining Boundaries in the Vanadium Pourbaix Diagram

| Reaction Type | Reaction | E-pH Relationship |

|---|---|---|

| Sloped Line | 2VO₂⁺ + 2H⁺ + 2e⁻ ⇌ V₂O₅(s) + H₂O | E = E° - 0.0591 pH |

| Sloped Line | V₂O₅(s) + 6H⁺ + 2e⁻ ⇌ 2VO²⁺ + 3H₂O | E = E° - 0.1773 pH |

| Sloped Line | VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | E = 0.34 - 0.1182 pH |

| Horizontal Line | V³⁺ + e⁻ ⇌ V²⁺ | E = -0.26 |

| Vertical Line | 2VO²⁺ + 3H₂O ⇌ V₂O₄(s) + 2H⁺ | pH = constant |

Visualizing Vanadium Speciation

The following diagram illustrates the relationships between the major vanadium species as a function of changing potential and pH. Oxidation reactions are represented by upward transitions, reductions by downward transitions, and acid-base reactions by horizontal transitions.

Caption: Conceptual map of vanadium species transitions with potential and pH.

Experimental Protocols for Constructing a Pourbaix Diagram

The construction of a Pourbaix diagram is primarily a thermodynamic exercise, supplemented and verified by electrochemical experiments.[1][11] The general methodology involves a combination of theoretical calculations and empirical measurements.

Part 1: Thermodynamic Calculation

The theoretical construction relies on the Nernst equation and Gibbs free energy data.[1][2]

-

Identify All Relevant Species: Compile a comprehensive list of all possible vanadium species in the system, including dissolved ions, solid oxides, and hydroxides for each relevant oxidation state (V, V²⁺, V³⁺, VO²⁺, VO₂⁺, etc.).[1]

-

Gather Thermodynamic Data: Obtain standard Gibbs free energies of formation (ΔGf°) for all identified species from literature databases.[1]

-

Write Balanced Equations: Formulate balanced chemical equations for all possible equilibria between the species. These will include:

-

Redox reactions (e.g., VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O)

-

Non-redox, pH-dependent reactions (e.g., 2VO²⁺ + 3H₂O ⇌ V₂O₄(s) + 4H⁺)

-

-

Derive Equilibrium Equations:

-

For redox reactions, use the Nernst equation to derive an expression for the equilibrium potential (E) as a function of pH and species concentration/activity. The general form is: E = E° - (RT/nF) * ln(Q) where E° is the standard potential, R is the gas constant, T is temperature, n is the number of electrons, F is Faraday's constant, and Q is the reaction quotient.

-

For non-redox reactions, use the equilibrium constant (K), derived from ΔG° = -RTln(K), to find the pH at which the activities of the two species are equal. This results in vertical lines on the diagram.

-

-

Plot the Diagram: Plot the derived E-pH equations on a graph. The lines represent the boundaries of stability regions. The dominant species in each region is the one that is thermodynamically most stable under those conditions. A total vanadium concentration (e.g., 10⁻³ M) must be assumed for the calculations.[12]

Part 2: Electrochemical Verification

Experimental techniques are used to validate the calculated diagram and study the kinetics of the transformations, which are not described by thermodynamics.[13]

-

Potentiometric Titrations: Titrate a vanadium salt solution with an acid or base while monitoring the potential of an inert electrode (like platinum) against a reference electrode (like Ag/AgCl). This helps determine the pH ranges for various hydrolysis reactions.

-

Cyclic Voltammetry (CV): This technique is used to probe the redox behavior. By sweeping the potential of an electrode in a vanadium solution and measuring the resulting current, one can identify the potentials at which oxidation and reduction events occur at a given pH. Performing CV scans across a range of pH values helps map out the potential-dependent boundaries.

-

Spectroelectrochemistry: Combine spectroscopic methods (like UV-Vis) with electrochemical control. This allows for the direct identification of the colored vanadium species being formed at the electrode surface or in the solution at specific applied potentials and pH values, confirming the species present in each stability region.

The following workflow diagram outlines the process for creating and validating a Pourbaix diagram.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Construction of a Pourbaix Diagram [doitpoms.ac.uk]

- 3. Vanadium compounds - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Vanadium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vanadium transition metal Chemistry ions vanadium(II) V2+ vanadium(III) V3+ vanadium(IV) [VO2]2+ vanadium(V) VO2+ vanadate VO43- redox chemical reactions complexes demonstration of oxidation states principal oxidation states +2 +3 +4 +5 balanced equations Niobium Tantalum Dubnium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 10. people.umass.edu [people.umass.edu]

- 11. pub.iapchem.org [pub.iapchem.org]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Safety and Handling of Vanadic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for vanadic acid. Given that this compound is closely related to its anhydride, vanadium pentoxide (V₂O₅), this document synthesizes data for both compounds to ensure a thorough understanding of the associated hazards. Vanadium pentoxide is the commercially important compound and the primary precursor to this compound in aqueous solutions.[1] Therefore, safety protocols for vanadium pentoxide are directly applicable to the handling of this compound.

Hazard Identification and Classification

This compound and its related compounds are classified as hazardous materials. Vanadium pentoxide is considered possibly carcinogenic to humans (Group 2B).[2] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[2][3] Chronic exposure may lead to more severe health effects, including lung damage.[2]

Key Hazards:

-

May be fatal if inhaled, absorbed through the skin, or swallowed.[2]

-

Causes irritation to the skin, eyes, and respiratory system.[2][4]

-

May cause allergic skin and respiratory reactions.[2]

-

Suspected of causing harm to the unborn child.[2]

-

Classified as a possible human carcinogen (IARC Group 2B).[5]

Exposure Limits and Toxicity Data

Exposure to this compound and its compounds should be minimized. The following tables summarize the key occupational exposure limits and toxicity data for vanadium and its compounds.

Table 1: Occupational Exposure Limits for Vanadium Compounds

| Agency | Limit Type | Value (as V₂O₅) | Notes |

| OSHA | PEL (Ceiling) | 0.5 mg/m³ | Respirable fraction |

| OSHA | PEL (Ceiling) | 0.1 mg/m³ | Fume |

| NIOSH | REL (Ceiling) | 0.05 mg/m³ | 15-minute ceiling (as V) |

| ACGIH | TLV (TWA) | 0.05 mg/m³ | 8-hour TWA, inhalable fraction |

Source: OSHA, NIOSH, ACGIH.[6]

Table 2: Acute Toxicity Data for Vanadium Pentoxide

| Route of Exposure | Toxicity Value | Species |

| Oral | LD50: 10 mg/kg | Rat |

| Inhalation | LC50: 70 mg/m³ (1-hr) | Rat |

| Dermal | LD50: >2500 mg/kg | Rat |

Note: This data is for Vanadium Pentoxide. The toxicity of this compound is expected to be similar.

Experimental Protocols

Detailed experimental protocols for toxicological studies of vanadium compounds are extensive. A representative study involves inhalation exposure in rodents to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL).

Example Experimental Protocol: Inhalation Toxicity Study

-

Animal Model: Male and female rats are exposed to varying concentrations of vanadium pentoxide aerosol.

-

Exposure: Animals are exposed for 6 hours per day, 5 days a week, for a duration of 13 weeks.

-

Concentrations: Exposure concentrations may range from 0.5 mg/m³ to 10 mg/m³. A control group is exposed to filtered air.

-

Observations: Clinical signs of toxicity are monitored daily. Body weight and food consumption are measured weekly.

-

Pathology: At the end of the study, a complete necropsy is performed. Tissues, particularly from the respiratory tract, are collected for histopathological examination.

-

Endpoints: Key endpoints include changes in body weight, organ weights, and the incidence and severity of lesions in the respiratory tract. The NOAEL and LOAEL are determined based on these findings.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

Caption: Logical workflow for managing this compound safety.

Caption: Experimental workflow for this compound spill response.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably in a chemical fume hood.[4][7]

-

Facilities should be equipped with an eyewash station and a safety shower.[2][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.[4][5]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with a particulate filter.[6][7]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or fumes.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled.[8]

Storage:

-

Store away from incompatible materials such as strong acids, bases, and sources of ignition.[4]

Emergency Procedures

In Case of Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Spill Response:

-

Evacuate unnecessary personnel from the area.[4]

-

Wear appropriate PPE, including respiratory protection.[4]

-

Contain the spill using inert absorbent materials such as sand or earth.[4]

-

Collect the spilled material into a suitable container for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and consult with your institution's environmental health and safety department for any questions.

References

- 1. Vanadium - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Vanadium fume [cdc.gov]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. ltschem.com [ltschem.com]

- 6. nj.gov [nj.gov]

- 7. aldon-chem.com [aldon-chem.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. VANADIUM PENTOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Vanadic Acid as a Catalyst for Oxidation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Vanadic acid and its derivatives have emerged as versatile and efficient catalysts for a wide range of oxidation reactions in organic synthesis. The ability of the vanadium center to cycle between multiple oxidation states, primarily V(IV) and V(V), allows for effective oxygen transfer from an oxidant to a substrate under relatively mild conditions.[1] This catalytic prowess has significant implications for the synthesis of fine chemicals and pharmaceutical intermediates, offering greener and more selective alternatives to traditional stoichiometric oxidants.[1][2]

These application notes provide a comprehensive overview of the use of this compound and related vanadium species in key oxidation reactions, complete with detailed experimental protocols and comparative data.

Key Applications in Oxidation Catalysis

Vanadium-based catalysts are instrumental in several critical oxidative transformations:

-

Oxidation of Alcohols: Primary and secondary alcohols can be selectively oxidized to their corresponding aldehydes and ketones. Vanadium catalysts, often in conjunction with green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen, provide a highly efficient method for this transformation.[1][2]

-

Oxidation of Sulfides: The selective oxidation of sulfides to sulfoxides or further to sulfones is a crucial step in the synthesis of various biologically active molecules. Vanadium catalysts exhibit high chemoselectivity, often allowing for the isolation of the sulfoxide without significant over-oxidation to the sulfone.[1][3]

-

Epoxidation of Alkenes: The formation of epoxides from alkenes is a fundamental reaction in organic synthesis. Vanadium complexes are effective catalysts for this transformation, particularly when using hydroperoxides as the oxidant.[1][4]

-

Oxidative Dehydrogenation of Alkanes: Vanadium-based catalysts are widely studied for the oxidative dehydrogenation of light alkanes, such as propane, to produce valuable alkenes like propylene.[5][6]

-

Oxidation of Aromatic Hydrocarbons: The direct hydroxylation of aromatic compounds, for instance, the oxidation of benzene to phenol, is another important application of vanadium catalysts.[7]

Quantitative Data Overview

The following tables summarize quantitative data for key oxidation reactions catalyzed by this compound and its derivatives, providing a comparative overview of catalyst performance under various conditions.

Table 1: Oxidation of Alcohols

| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product |

| 1-Phenylethanol | V₂O₅ (in-situ with H₂O₂) | H₂O₂ | Acetonitrile | 80 | - | - | - | Acetophenone |

| Various Alcohols | V₂O₅ | O₂ (atmospheric) | Toluene | 100 | - | High Yields | High | Aldehydes/Ketones |

Data sourced from multiple references, specific yields and conversions are highly substrate and condition dependent.[1][2]

Table 2: Oxidation of Sulfides

| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Product |

| Methyl Phenyl Sulfide | VO(acac)₂ on Titania | TBHP | Dichloromethane | Room Temp. | - | Quantitative | High | Methyl Phenyl Sulfoxide |

| Methyl Phenyl Sulfide | Schiff-base oxo-vanadium complex on Fe₃O₄ NPs | H₂O₂ | - | Room Temp. | Short | High | High | Methyl Phenyl Sulfoxide |

| Thioanisole | VO(acac)₂ with Schiff base ligand | H₂O₂ | Dichloromethane | 0 | - | - | - | Methyl Phenyl Sulfoxide |

TBHP: tert-butyl hydroperoxide. Yields and selectivity can be tuned by adjusting reaction parameters.[3][8]

Table 3: Epoxidation of Alkenes

| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product |

| Cyclohexene | Oxovanadium complexes | O₂ | Acetonitrile/DMF | 79-81 | 24 | up to 61 | High | Cyclohexene Oxide |

| Cyclohexene | Prepared Catalyst | TBHP | Toluene | Room Temp. | 18 | - | - | Cyclohexene Oxide |

The selectivity in epoxidation reactions is a key advantage of using vanadium catalysts.[1][4]

Table 4: Oxidative Dehydrogenation of Propane

| Catalyst Support | Propane Conversion (%) | Propylene Selectivity (%) | Temperature (°C) |

| γ-Al₂O₃ | 25.5 | 94.2 | 640 |

| ZrO₂-γAl₂O₃ | 25 | 94 | 550 |

| Silica-based | - | High | - |

| Basicity-modified alumina | - | >94 | - |

Performance is highly dependent on the catalyst support and preparation method.[6][9]

Table 5: Oxidation of Benzene

| Catalyst | Oxidant | Co-catalyst | Solvent | Temp. (°C) | Selectivity (%) | Product |

| Vanadium oxide nanorod (Vnr) | H₂O₂ | Pyrazine-2-carboxylic acid | Acetonitrile | Room Temp. | 87-99 | Phenol |

| V₂O₅ on partially transformed aluminas | - | - | - | - | up to 83 | Maleic Anhydride |

The choice of catalyst and co-catalyst significantly influences the product distribution.[7][10]

Experimental Protocols

The following are detailed protocols for key oxidation reactions catalyzed by this compound and its derivatives.

Protocol 1: In-situ Preparation of Active Oxovanadium(V) Catalyst

This protocol describes the generation of a catalytically active peroxovanadium(V) species from vanadium(V) oxide.

Materials:

-

Vanadium(V) oxide (V₂O₅) powder

-

30% aqueous hydrogen peroxide (H₂O₂)

-

Deionized water

-

Reaction solvent (e.g., acetonitrile, ethanol)

-

Glass vial

-

Magnetic stirrer and stir bar

Procedure:

-

Carefully add a small, accurately weighed amount of V₂O₅ powder to a clean glass vial equipped with a magnetic stir bar.

-

While stirring, slowly add a 30% aqueous solution of H₂O₂ dropwise to the V₂O₅ powder.

-

An exothermic reaction will occur, and the orange V₂O₅ will dissolve, forming a reddish-brown solution containing the active peroxovanadium(V) species.[1]

-

Continue the dropwise addition of H₂O₂ until all the V₂O₅ has dissolved.

-

Allow the solution to cool to room temperature.

-

This stock solution of the active oxovanadium(V) catalyst can be diluted with the appropriate reaction solvent for use in subsequent catalytic oxidations.

Note: Peroxovanadium species are powerful oxidants and should be handled with care in a well-ventilated fume hood.

Protocol 2: Catalytic Oxidation of a Secondary Alcohol to a Ketone

This protocol details the oxidation of 1-phenylethanol to acetophenone.

Materials:

-

1-Phenylethanol

-

Active oxovanadium(V) catalyst solution (from Protocol 1)

-

30% aqueous hydrogen peroxide (H₂O₂)

-

Acetonitrile